(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKFPHGKIMXNGL-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Precursor Generation
The (S)-pyrrolidine scaffold is typically derived from L-proline, a commercially available chiral pool starting material. A reported protocol involves:
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Benzylation : L-proline is treated with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.
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Reduction to Alcohol : The carboxylic acid is reduced using LiAlH₄ in THF to form (S)-1-benzylpyrrolidin-2-ylmethanol (yield: 85–92%).
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Conversion to Amine : Mitsunobu reaction with phthalimide followed by hydrazinolysis provides (S)-1-benzylpyrrolidine-2-methanamine (overall yield: 68%).
Critical Parameters :
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Mitsunobu conditions: DIAD, PPh₃, THF, 0°C to rt.
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Hydrazinolysis: NH₂NH₂·H₂O in ethanol, reflux.
Coupling Strategies for Final Assembly
Reductive Amination Approach
Reacting (S)-1-benzylpyrrolidine-2-methanamine with cyclopropylethane-1,2-diamine under reductive conditions:
SN2 Alkylation Method
Alternative pathway using a bromoethyl intermediate:
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Bromide Preparation : (S)-1-Benzylpyrrolidine-2-methanamine is treated with 1,2-dibromoethane in the presence of K₂CO₃ (DMF, 60°C) to install the bromoethyl spacer (63% yield).
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Cyclopropylamine Coupling : Reaction with cyclopropylethane-1,2-diamine (2 eq, DIPEA, DMF, 80°C) affords the target compound (71% yield).
Optimization Insight :
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Excess diamine (2.5 eq) minimizes diastereomer formation.
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Microwave-assisted heating (100°C, 30 min) improves yield to 82%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 54 | 95 | High | Fewer steps |
| SN2 Alkylation | 71–82 | 98 | Moderate | Better scalability |
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Benzyl halides, cyclopropyl carbenes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Industrial Production
For large-scale synthesis, optimized reaction conditions are crucial. Techniques such as continuous flow reactors are often utilized to maximize yield and purity.
Medicinal Chemistry
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine has garnered attention for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. This suggests its utility in developing new antibiotics.
Neuroleptic Activity
Studies have shown that compounds similar to this compound may possess neuroleptic effects. For instance, certain benzamide derivatives have demonstrated antipsychotic effects, indicating that this compound could be explored for treating psychiatric disorders.
Biological Research
The unique structural features of this compound allow it to interact with various biological targets:
Pharmaceutical Development
Given its promising biological activities, there is potential for this compound to serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for infectious diseases and mental health disorders.
Mechanism of Action
The mechanism of action of (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Parchem Chemicals
The compound (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS 1154171-44-4; C₁₂H₂₆N₃) shares a pyrrolidine-ethane-1,2-diamine backbone but differs in substituents:
- Substituent Comparison :
- Target compound: Benzyl (aromatic) + cyclopropyl (strained aliphatic ring).
- Parchem analogue: Isopropyl (branched aliphatic) + methyl (small alkyl group).
- The Parchem analogue’s isopropyl group increases lipophilicity but reduces aromatic interactions .
Table 1. Structural and Physicochemical Comparison
| Property | Target Compound | Parchem Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₂₇N₃ | C₁₂H₂₆N₃ |
| Molecular Weight (g/mol) | 273.42 | 212.36 |
| Key Substituents | Benzyl, cyclopropyl | Isopropyl, methyl |
| Backbone | Ethane-1,2-diamine + pyrrolidine | Ethane-1,2-diamine + pyrrolidine |
| Potential Applications | Drug intermediates, ligands | Catalysts, corrosion inhibitors |
Antimicrobial Diamine Analogues
Compounds like Ro 41-3118 (N¹-(7-chloroquinolin-4-yl)-N²,N²-diethylethane-1,2-diamine) and its metabolites () share the ethane-1,2-diamine backbone but incorporate a quinoline ring instead of pyrrolidine:
- Functional Differences: Quinoline derivatives exhibit strong antimicrobial activity due to DNA intercalation, whereas the target compound’s benzyl-pyrrolidine moiety may favor enzyme inhibition or receptor modulation. Metabolism studies on Ro 41-3118 show that ethyl group removal (mono/bisdesethyl metabolites) reduces potency, highlighting the importance of substituent bulk .
Corrosion-Inhibiting Aliphatic Amines
Linear polyamines like DETA (N¹-(2-aminoethyl)ethane-1,2-diamine) and TETA (triethylenetetramine) () contrast with the target compound’s cyclic architecture:
- Mechanistic Insights :
- Linear amines inhibit corrosion via electron donation from multiple -NH- groups, forming stable metal complexes.
- The target compound’s pyrrolidine and cyclopropyl groups may reduce electron density compared to DETA/TETA, but its aromatic benzyl group could enhance adsorption on metallic surfaces .
Biological Activity
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews its biological activity, synthesizing findings from various studies and reports.
The compound is characterized by the following structural components:
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
- Cyclopropyl group : May influence pharmacokinetic properties and receptor binding affinity.
- Benzyl moiety : Enhances lipophilicity, potentially improving central nervous system (CNS) penetration.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticonvulsant Properties
In preclinical models, compounds structurally related to this compound have shown significant anticonvulsant effects. For example:
- Study Findings : A related compound demonstrated potent protection in seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice, indicating potential efficacy against various types of epilepsy .
2. Neuroprotective Effects
The compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity. This is particularly relevant in conditions such as:
- Epilepsy : Studies suggest that compounds with similar structures can delay seizure progression and reduce the frequency of epileptiform activities in animal models .
3. Receptor Binding Affinity
Research has indicated that this compound may interact with specific receptors involved in mood regulation and cognitive function:
- MCH Receptor Interaction : Related compounds have been identified as high-affinity ligands for melanin-concentrating hormone receptors, which are implicated in appetite regulation and energy homeostasis .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilic nature may enhance CNS penetration.
- Metabolism : Initial studies suggest favorable metabolic stability with minimal hepatotoxicity observed in vitro .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | MES Test | Significant reduction in seizure duration at doses of 15 mg/kg to 60 mg/kg. |
| Study B | PTZ Kindling Model | Delayed progression of seizures; potential for use in combination therapy with established AEDs like valproic acid. |
| Study C | Zebrafish Model | Decreased frequency of epileptiform-like events observed with electroencephalographic monitoring. |
Q & A
Basic: What synthetic strategies are recommended for preparing (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine, and how is stereochemical purity validated?
Answer:
The compound can be synthesized via enantioselective alkylation of a chiral pyrrolidine precursor followed by cyclopropane ring introduction. Key steps include:
- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes) to achieve the (S)-configuration .
- Stereochemical Validation :
Advanced: How can contradictions in NMR data for diamine derivatives be systematically resolved?
Answer:
Contradictions often arise from dynamic processes (e.g., rotamer interconversion) or solvent effects. Mitigation strategies:
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm spin systems .
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N1-benzyl-pyrrolidine derivatives) from peer-reviewed literature .
Basic: What spectroscopic and analytical methods are essential for purity assessment of this diamine?
Answer:
- 1H/13C NMR : Detect impurities via integration anomalies or unexpected peaks (e.g., residual solvents) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching calculated m/z within ±2 ppm) .
- Elemental Analysis : Validate C, H, N percentages (±0.4% tolerance) .
Advanced: How can this diamine be leveraged to design metal complexes for catalytic applications?
Answer:
- Chelation Studies : Utilize the vicinal diamine motif to coordinate transition metals (e.g., Zn(II), Cu(II)) for catalysis. Optimize ligand denticity by modifying substituents .
- Structural Characterization :
- X-ray Diffraction : Determine coordination geometry (e.g., tetrahedral vs. square planar) .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to tailor catalytic activity .
Basic: What are common intermediates in the synthesis of this compound, and how are they stabilized?
Answer:
Key intermediates include:
- 1-Benzylpyrrolidine-2-carboxaldehyde : Stabilized via Schiff base formation or protection as a tert-butyl carbamate .
- Cyclopropylamine Derivatives : Handle under inert atmosphere (N2/Ar) to prevent ring-opening reactions .
Advanced: How can hydrogen-bonding interactions in crystalline forms of this diamine be analyzed?
Answer:
- Single-Crystal X-ray Diffraction : Measure bond distances and angles (e.g., N–H···Cl in dichloridozinc(II) complexes) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) using software like CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with H-bond network robustness .
Advanced: What computational approaches are suitable for predicting the reactivity of this diamine in nucleophilic substitutions?
Answer:
- Molecular Dynamics (MD) Simulations : Model steric effects of the cyclopropyl group on reaction pathways .
- NBO Analysis : Identify electron-rich sites (e.g., amine lone pairs) prone to electrophilic attack using Gaussian or ORCA software .
Basic: How to handle air-sensitive intermediates during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
